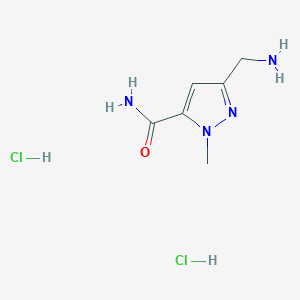

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-2-methylpyrazole-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c1-10-5(6(8)11)2-4(3-7)9-10;;/h2H,3,7H2,1H3,(H2,8,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTXAIVTABGOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229558-64-7 | |

| Record name | 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the aminomethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Berotralstat Dihydrochloride

Structural Features: Berotralstat (C30H26F4N6O · 2HCl, MW 635.49) shares the pyrazole-carboxamide core but incorporates additional substituents: a trifluoromethyl group, a 3-cyanophenyl moiety, and a cyclopropylmethylamino group. These modifications confer specificity as a plasma kallikrein inhibitor .

Functional Differences :

- Activity : Berotralstat is clinically approved for hereditary angioedema (HAE) prophylaxis due to its potent kallikrein inhibition (IC50 ~10 nM) .

- Solubility : Like the target compound, its dihydrochloride salt enhances water solubility at low pH .

- Therapeutic Relevance : The complex structure of Berotralstat underscores the importance of strategic substituents in optimizing target binding and metabolic stability compared to simpler analogs .

Pyrazole Carboximidamide Derivatives

Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature a carboximidamide group (NH-C(=NH)-NH2) instead of a carboxamide. For example, halogenated variants (e.g., 4-chloro or 4-bromo substituents) show increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Nitric Oxide Synthase Inhibitors

N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride (1,400 W, CAS 214358-33-5) shares the aminomethylphenyl motif but includes an ethanimidamide group. It acts as a selective nitric oxide synthase inhibitor, preserving T cell viability in vitro . This highlights how minor structural changes (e.g., ethanimidamide vs. carboxamide) redirect biological activity toward distinct pathways.

Other Dihydrochloride Salts

- 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (C11H15Cl2N3O, MW 276.16) incorporates a ketone group in a dihydro-pyrazolone ring, diverging from the aromatic pyrazole scaffold. Such differences may influence redox reactivity and target selectivity .

- 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (C6H10N4 · 2HCl) demonstrates the versatility of dihydrochloride salts in stabilizing amines for nucleic acid synthesis applications .

Data Table: Key Comparative Features

Biological Activity

3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride, commonly referred to as AMPC, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. The following sections delve into the biological activities associated with AMPC, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H9Cl2N4O

- Molecular Weight : 176.06 g/mol

- CAS Number : 2613389-03-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including AMPC. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| AMPC | MCF7 | 3.79 |

| AMPC | SF-268 | 12.50 |

| AMPC | NCI-H460 | 42.30 |

These values suggest that AMPC may inhibit cancer cell proliferation effectively, similar to other pyrazole derivatives tested in vitro .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. Studies have shown that AMPC can reduce inflammation markers in cellular models, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) based on pyrazole scaffolds.

The biological activity of AMPC can be attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways:

- Inhibition of Kinases : AMPC has been studied for its potential to inhibit kinases involved in cancer progression, such as Aurora-A kinase.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.

- Impact on Angiogenesis : By inhibiting vascular endothelial growth factor (VEGF), AMPC may also play a role in reducing tumor angiogenesis.

Study 1: Cytotoxicity Assessment

A study conducted by Bouabdallah et al. examined the cytotoxic effects of various pyrazole derivatives on Hep-2 and P815 cell lines. The results indicated that AMPC exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents .

Study 2: Anti-inflammatory Activity

In a separate investigation, AMPC was tested for its ability to modulate inflammatory responses in murine models of arthritis. The findings demonstrated a marked reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.